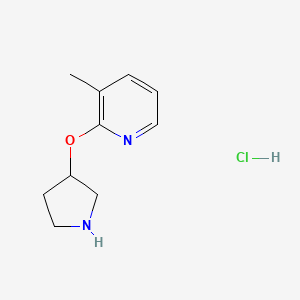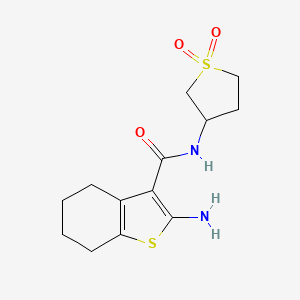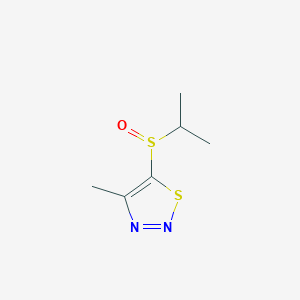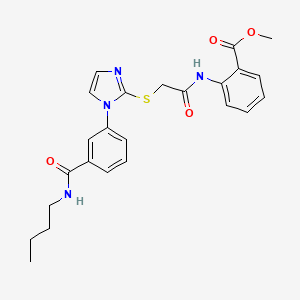![molecular formula C19H20N2O3 B2753163 1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine CAS No. 898438-81-8](/img/structure/B2753163.png)
1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine” is a chemical compound with the linear formula C17H20N2O2S . It has a molecular weight of 316.425 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C17H20N2O2S . More detailed structural information, such as 3D models or 2D diagrams, is not available in the current search results.Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Interactions
One significant area of application involves the study of metabolic pathways and enzyme interactions. For example, research on Lu AA21004, a novel antidepressant, has elucidated its oxidative metabolism pathways, identifying cytochrome P450 enzymes responsible for its metabolism. This research provides critical insights into the drug's pharmacokinetics and potential interactions with other medications (Hvenegaard et al., 2012).
Ligand Design for Receptors
Piperazine derivatives have been explored as ligands for various receptors, indicating their potential in therapeutic applications. Studies have synthesized and characterized piperazine analogues targeting melanocortin receptors, demonstrating their selectivity and activity, which could be beneficial for developing new therapeutic agents (Mutulis et al., 2004).
Anticoagulant Properties
Research into N,N-dialkylated piperazine derivatives has revealed potent factor Xa inhibitors, showing promise in anticoagulant therapy. This indicates piperazine compounds' potential role in treating thrombotic disorders, albeit with considerations for their bioavailability (Jia et al., 2004).
Central Nervous System Therapeutics
The central pharmacological activities of piperazine derivatives have been explored, particularly their roles in antipsychotic, antidepressant, and anxiolytic drugs. This research underscores the versatility of piperazine compounds in addressing various central nervous system disorders, highlighting their therapeutic potential (Brito et al., 2018).
Antimicrobial and Antioxidant Activities
Studies on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown significant antimicrobial and moderate antioxidant activities, suggesting their utility in combating microbial infections and oxidative stress (Mallesha & Mohana, 2011).
Anti-malarial Agents
The anti-malarial activity of certain piperazine derivatives has been demonstrated through crystal structure analysis, providing a basis for the development of new anti-malarial therapeutics. This research highlights the importance of molecular structure in determining biological activity and the potential of piperazine compounds in malaria treatment (Cunico et al., 2009).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-9-10-16(12-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQDXNICCAPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2753080.png)






![N-(4-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2753089.png)




![N-([2,2'-bifuran]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2753100.png)
![(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid](/img/structure/B2753102.png)